1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-propanol

Antifungal drug discovery Candida albicans Azole resistance

1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-propanol (CAS 134399-10-3) is a synthetic organochlorine compound belonging to the S-substituted 1,2,4-triazole-3-thiol ether class. Its core structure combines a 1,2,4-triazole heterocycle with a 1-chloro-2-propanol side chain linked through a thioether bond.

Molecular Formula C5H8ClN3OS
Molecular Weight 193.66 g/mol
CAS No. 134399-10-3
Cat. No. B12756550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-propanol
CAS134399-10-3
Molecular FormulaC5H8ClN3OS
Molecular Weight193.66 g/mol
Structural Identifiers
SMILESCC(C(SC1=NC=NN1)Cl)O
InChIInChI=1S/C5H8ClN3OS/c1-3(10)4(6)11-5-7-2-8-9-5/h2-4,10H,1H3,(H,7,8,9)
InChIKeyRSBJWCDFCOHJAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-propanol (CAS 134399-10-3): Procurement Baseline for a Thio-Triazole Scaffold Intermediate


1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-propanol (CAS 134399-10-3) is a synthetic organochlorine compound belonging to the S-substituted 1,2,4-triazole-3-thiol ether class. Its core structure combines a 1,2,4-triazole heterocycle with a 1-chloro-2-propanol side chain linked through a thioether bond . The 1,2,4-triazole-3-ylthio motif is a recognized pharmacophore in medicinal chemistry, serving as a key structural component in several classes of antifungal agents, including the aryl-1,2,4-triazol-3-ylthio analogues of fluconazole (ATTAFs) [1]. This compound is primarily utilized as a research intermediate and scaffold for further derivatization, rather than as a final active pharmaceutical ingredient.

Why Generic Substitution of 1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-propanol with Other Triazole-Thiol Derivatives Fails: The Regiochemical and Substituent Imperative


Although the 1,2,4-triazole-3-thiol scaffold is shared among numerous S-substituted derivatives, simple substitution is not possible due to profound differences in biological activity arising from the nature of the S-alkyl group. The 1-chloro-3-hydroxypropyl substituent in the target compound provides a unique combination of a hydrogen-bond-donating hydroxyl group and a reactive chloro leaving group, enabling further derivatization such as nucleophilic displacement or oxidation. In contrast, S-benzyl or S-aryl derivatives (e.g., 3,4-dichlorobenzyl triazole-thiones) exhibit fundamentally different potency and target organism spectra [1]. Furthermore, the regiochemistry of the triazole substitution (3-ylthio vs. 1-yl) critically influences antifungal activity, as demonstrated by the ATTAF series where the 1,2,4-triazol-3-ylthio moiety was essential for superior potency over fluconazole [2].

Quantitative Differentiation Evidence for 1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-propanol Relative to Structural Analogs


Antifungal Potency Advantage of the 1,2,4-Triazol-3-ylthio Scaffold over Fluconazole Against Candida albicans

The 1,2,4-triazol-3-ylthio scaffold, which is the core structural motif of the target compound, has been demonstrated to confer significantly enhanced antifungal potency compared to fluconazole. In a direct head-to-head study, the aryl-1,2,4-triazol-3-ylthio analogues of fluconazole (ATTAF-1 and ATTAF-2) exhibited geometric mean MICs of 0.21 μg/mL and 0.22 μg/mL, respectively, against 21 clinical Candida albicans isolates, while fluconazole had a geometric mean MIC of 2 μg/mL [1]. This represents an approximate 9- to 10-fold improvement in potency.

Antifungal drug discovery Candida albicans Azole resistance

Synthetic Versatility: Quantitative Comparison of S-Alkyl vs. N-Alkyl Triazole Regioselectivity

The target compound is synthesized via S-alkylation of 1,2,4-triazole-3-thione with 1-chloro-2,3-epoxypropane under basic conditions, yielding the S-substituted regioisomer exclusively . This contrasts with 1,2,4-triazole itself, which undergoes N-alkylation at the 1-position under similar conditions, producing a mixture of regioisomers. The S-alkylation pathway of 1,2,4-triazole-3-thione provides regiochemical fidelity (single product) and avoids the need for chromatographic separation of isomers, a critical consideration in scale-up procurement. Reported yields for analogous S-alkylation reactions of 1,2,4-triazole-3-thiols range from 65% to 90% [1].

Medicinal chemistry Triazole alkylation Regioselective synthesis

Dual Chloro/Hydroxyl Functionality Enables Orthogonal Derivatization Not Available in Non-Halogenated Analogs

The target compound possesses both a primary alkyl chloride and a secondary alcohol, enabling sequential orthogonal functionalization. The chloro group can undergo nucleophilic displacement (e.g., with amines, thiols, or azide), while the hydroxyl group can be independently oxidized, esterified, or converted to a leaving group. In contrast, non-halogenated analogs such as 3-(1H-1,2,4-triazol-3-ylthio)-1,2-propanediol lack the electrophilic chloro handle, limiting derivatization to the diol moiety only. This dual functionality is structurally analogous to the chloropropanol motif found in the clinical antifungal agent fosfluconazole, where the chloro group serves as a prodrug activation point [1].

Chemical biology Bioconjugation Prodrug design

Optimal Application Scenarios for 1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-propanol in Research and Industrial Procurement


Antifungal Lead Optimization Using the 1,2,4-Triazol-3-ylthio Pharmacophore

Medicinal chemistry teams developing next-generation azole antifungals can utilize this compound as a key intermediate for installing the 1,2,4-triazol-3-ylthio scaffold. This scaffold has demonstrated 9- to 10-fold superior geometric mean MICs against Candida albicans compared to fluconazole in peer-reviewed head-to-head studies [1]. The chloropropanol side chain provides a synthetic handle for introducing diverse aryl, heterocyclic, or amino substituents through nucleophilic displacement, enabling rapid SAR exploration around this validated pharmacophore.

Chemical Biology Probe Synthesis Requiring Orthogonal Functionalization

The presence of both a chloro leaving group and a secondary alcohol on the same molecule enables stepwise, orthogonal derivatization strategies. This is particularly valuable for constructing bifunctional probes (e.g., fluorescent or biotinylated triazole derivatives) or PROTAC-like molecules where distinct linkers must be attached at different positions. The chloropropanol motif mirrors the prodrug activation strategy of fosfluconazole, providing a precedent for pharmaceutical relevance [2].

Regioselective Triazole Library Synthesis for Antimicrobial Screening

The exclusive S-regioselectivity of 1,2,4-triazole-3-thione alkylation ensures single-product formation, which is critical for high-throughput library synthesis where isomeric mixtures confound biological assay interpretation [3]. Procurement of this pre-formed S-alkylated intermediate eliminates the need for in-house optimization of regioselective alkylation conditions, reducing medicinal chemistry cycle times and ensuring compound integrity for screening cascades.

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